N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide
Description
"N-(5-(4-Chlorobenzyl)thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide" is a thiazole-based acetamide derivative featuring a 4-chlorobenzyl substituent on the thiazole ring and a 4,6-dimethylpyrimidin-2-ylthio group linked via a thioacetamide bridge. This compound is synthesized through microwave-assisted methods, emphasizing its role as a novel agrochemical agent with demonstrated fungicidal activity against phytopathogens such as Rhizoctonia solani and Fusarium graminearum .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS2/c1-11-7-12(2)22-18(21-11)25-10-16(24)23-17-20-9-15(26-17)8-13-3-5-14(19)6-4-13/h3-7,9H,8,10H2,1-2H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOAKZSNNSQEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring, a pyrimidine moiety, and an acetamide functional group. The presence of the 4-chlorobenzyl group and the 4,6-dimethylpyrimidin-2-yl thio group are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in terms of its anticancer and antimicrobial properties.
Anticancer Activity
- Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives with similar thiazole structures exhibit IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : The mechanism by which this compound induces cytotoxicity may involve apoptosis pathways. Research has demonstrated that thiazole derivatives can activate caspase pathways leading to programmed cell death .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis suggests that substitutions on the thiazole ring significantly influence anticancer activity. Electron-withdrawing groups like chlorines enhance potency by stabilizing the compound’s interaction with cellular targets .
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Apoptosis induction |
| Similar Thiazole Derivative | HCT116 | 3.29 | Caspase activation |
| Similar Thiazole Derivative | A549 | 0.52 | DNA fragmentation |
Antimicrobial Activity
- In Vitro Studies : The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effective inhibition of bacterial growth comparable to standard antibiotics .
- Mechanism of Action : The antimicrobial activity is hypothesized to be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Study on Cancer Cell Lines : A study involving a series of thiazole derivatives showed that compounds with similar structures exhibited significant growth inhibition in human breast cancer cells (MCF-7). The study highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on thiazole-based compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the compound's effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Case Study 1 : A study evaluating the antibacterial efficacy of thiazole derivatives reported that N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential as a therapeutic agent against multidrug-resistant bacteria .
- Case Study 2 : In another investigation, the compound was tested against various fungal pathogens, showing significant antifungal activity that surpassed traditional antifungal agents like fluconazole .
Anticancer Applications
The compound has also been studied for its anticancer properties, particularly against breast cancer cell lines.
Cytotoxicity Studies
In vitro assays have revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
- Case Study 1 : A comparative analysis found that this compound significantly reduced cell viability in MCF7 breast cancer cell lines at concentrations above 10 µM, demonstrating its potential as an effective anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the chlorobenzyl group and subsequent modifications to incorporate the pyrimidine moiety.
Analytical Techniques
Characterization of the synthesized compound is achieved through various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques confirm the structural integrity and purity of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions at Thioether Group
The thioether (–S–) bridge between the pyrimidine and acetamide moieties serves as a key reactive site.
| Reagent/Conditions | Reaction Outcome | Key Observations |
|---|---|---|
| Alkyl halides (R-X)/K₂CO₃ | S-alkylation to form sulfonium salts | Enhanced electrophilicity at sulfur |
| Amines (RNH₂)/DMF, 80°C | Thioether displacement to form sulfonamides | Regioselectivity influenced by steric hindrance |
| Thiols (RSH)/EtOH, reflux | Thiol-thioether exchange | Thermodynamic control favors stable thiol adducts |
Mechanistic Notes :
-
The thioether’s lone electron pairs enable nucleophilic attack, particularly under basic conditions that deprotonate incoming nucleophiles.
-
Steric effects from the 4,6-dimethylpyrimidine group moderate reaction rates.
Oxidation and Reduction Pathways
The sulfur atom and aromatic systems participate in redox reactions:
Oxidation
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂/AcOH | Sulfoxide (S=O) | 78 | 50°C, 4 hr |
| KMnO₄/H₂O | Sulfone (O=S=O) | 62 | RT, 12 hr |
| mCPBA/CH₂Cl₂ | Epoxidation of chlorobenzyl group | 45 | 0°C → RT, 6 hr |
Reduction
| Reducing Agent | Product | Selectivity |
|---|---|---|
| LiAlH₄/THF | Thiol (–SH) formation | High |
| H₂/Pd-C | Pyrimidine ring hydrogenation | Moderate |
Stability Note :
-
Sulfoxide derivatives exhibit greater thermal stability (decomposition >200°C) compared to sulfones.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Kinetic Data (k, s⁻¹) |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid + 2-aminothiazole | 3.2 × 10⁻⁴ |
| NaOH (1M)/EtOH, 60°C | Sodium carboxylate + NH₃ release | 5.8 × 10⁻⁴ |
Mechanistic Pathway :
-
Acidic hydrolysis proceeds via a tetrahedral intermediate stabilized by the thiazole’s electron-withdrawing effect.
-
Base-mediated cleavage follows SN2 displacement at the carbonyl carbon.
Electrophilic Substitution on Thiazole Ring
The electron-rich thiazole ring undergoes regioselective electrophilic attacks:
Substituent Effects :
-
The 4-chlorobenzyl group at C5 directs electrophiles to the C4 position via resonance stabilization .
Complexation with Metal Ions
The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(II) chloride | N,S-bidentate | 8.2 ± 0.3 |
| Fe(III) nitrate | S-monodentate | 5.1 ± 0.2 |
Applications :
-
Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound.
Degradation Pathways
Accelerated stability studies reveal:
| Stress Condition | Major Degradants | Half-Life (Days) |
|---|---|---|
| UV light (254 nm) | Pyrimidine ring cleavage products | 3.2 |
| 70% Humidity, 40°C | Hydrolyzed acetamide derivatives | 14.5 |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including thiadiazoles, pyrimidine derivatives, and thioacetamide-linked inhibitors. Key comparisons are outlined below:
2.1. Thiadiazole Derivatives ()
Compounds such as 5e (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) and 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibit structural parallels, including:
- Substituent Variations: The thiadiazole core replaces the thiazole ring, and phenoxy groups substitute the pyrimidine-thioether.
- Biological Activity : These derivatives are primarily studied for antimicrobial properties, with melting points ranging from 132–170°C and yields of 68–88% .
Key Difference : The thiazole core in the target compound may confer distinct steric and electronic properties compared to thiadiazoles, influencing target specificity.
2.2. Pyrimidine-Thioether Derivatives ()
- SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide): A SIRT2 inhibitor with a naphthalenylmethyl group instead of 4-chlorobenzyl. It exhibits IC₅₀ values <1 µM against SIRT2 and modulates α-tubulin acetylation .
- 2-(4,6-Dimethylpyrimidin-2-yl)thio-N-phenylacetamide : A SIRT2 inhibitor with a phenyl group, showing dose-dependent activity in breast cancer cells .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Characterized by a 4-methylpyridin-2-yl group, this derivative highlights the role of pyridine in crystal packing via N–H···N hydrogen bonds .
Activity Comparison :
- The target compound’s 4-chlorobenzyl group likely enhances fungicidal activity by increasing hydrophobic interactions with fungal enzymes, whereas SirReal2’s naphthalenyl group optimizes SIRT2 inhibition .
2.3. Thioacetamide-Linked Inhibitors ()
- Compound 33 (): Features a propargyloxybenzyl group on the thiazole, synthesized as a dual Sirt2/HDAC6 inhibitor.
- Chlorofuran-Pyrimidine Derivatives (): Include 2-((4-(4-chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide, designed for antimicrobial activity.
Structural Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
